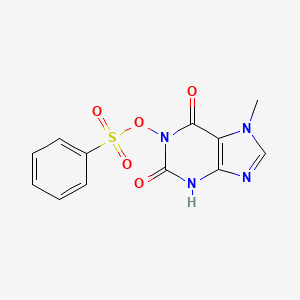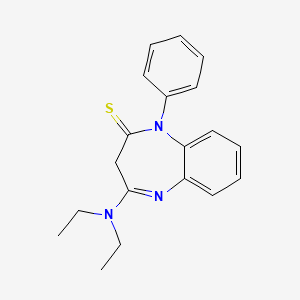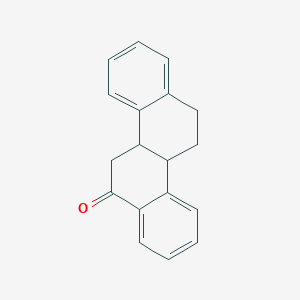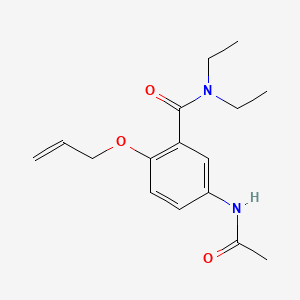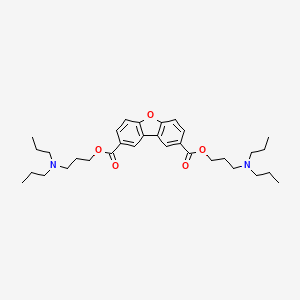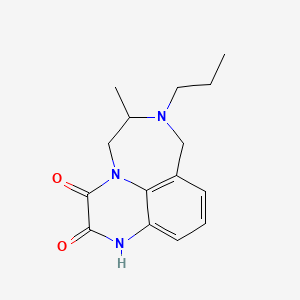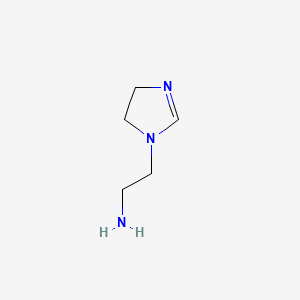
2-Fluoromalonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoromalonamide is an organic compound with the molecular formula C₃H₅FN₂O₂. It is a derivative of malonamide where one of the hydrogen atoms is replaced by a fluorine atom. This modification imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoromalonamide typically involves the reaction of diethyl fluoromalonate with ammonia. The process can be summarized as follows:
Preparation of Diethyl Fluoromalonate: Diethyl fluoromalonate is synthesized by the fluorination of diethyl malonate.
Formation of this compound: Diethyl fluoromalonate is then reacted with ammonia in methanol under a nitrogen atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Fluoromalonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted malonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Applications De Recherche Scientifique
2-Fluoromalonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Fluoromalonamide involves its interaction with specific molecular targets. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This can modulate biochemical pathways and cellular processes, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Malonamide: The parent compound without the fluorine substitution.
2-Chloromalonamide: A similar compound where the fluorine atom is replaced by chlorine.
2-Bromomalonamide: Another analog with a bromine atom instead of fluorine.
Uniqueness: 2-Fluoromalonamide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Propriétés
Numéro CAS |
815-59-8 |
|---|---|
Formule moléculaire |
C3H5FN2O2 |
Poids moléculaire |
120.08 g/mol |
Nom IUPAC |
2-fluoropropanediamide |
InChI |
InChI=1S/C3H5FN2O2/c4-1(2(5)7)3(6)8/h1H,(H2,5,7)(H2,6,8) |
Clé InChI |
CZVLICBHJPVXLE-UHFFFAOYSA-N |
SMILES canonique |
C(C(=O)N)(C(=O)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



